molecular formula C18H24O3 B12069889 6beta-Hydroxy 17beta-Estradiol

6beta-Hydroxy 17beta-Estradiol

Cat. No.: B12069889
M. Wt: 288.4 g/mol
InChI Key: QZZRQURPSRWTLG-UHFFFAOYSA-N
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Description

6β-Hydroxy 17β-estradiol is a hydroxylated metabolite of 17β-estradiol (E2), a primary endogenous estrogen. Structurally, it features a hydroxyl group at the 6β position of the steroid nucleus, distinguishing it from other estradiol derivatives. While 17β-estradiol itself is well-characterized (molecular formula: C₁₈H₂₄O₂; molecular weight: 272.4 g/mol; CAS 50-28-2) , the 6β-hydroxy variant is primarily synthesized via microbial biotransformation. For example, Penicillium chrysogenum catalyzes the hydroxylation of 17α-ethinylestradiol-3-methylether to produce 6β-hydroxy derivatives .

Properties

IUPAC Name

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRQURPSRWTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859604
Record name Estra-1,3,5(10)-triene-3,6,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy 17beta-Estradiol typically involves the hydroxylation of 17beta-Estradiol. One common method is the enzymatic hydroxylation using estradiol 6beta-monooxygenase, which catalyzes the conversion of 17beta-Estradiol to 6beta-Hydroxy 17beta-Estradiol in the presence of oxygen and reducing agents .

Industrial Production Methods

Industrial production methods for 6beta-Hydroxy 17beta-Estradiol are not well-documented in the literature. the enzymatic hydroxylation process mentioned above can be scaled up for industrial applications, provided that the enzyme and reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6beta-Hydroxy 17beta-Estradiol can yield 6-keto derivatives, while reduction can produce 6beta-deoxy derivatives.

Scientific Research Applications

6beta-Hydroxy 17beta-Estradiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the hydroxylation of steroids and the effects of hydroxylation on steroid activity.

    Biology: The compound is studied for its role in modulating estrogen receptor activity and its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related diseases.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

6beta-Hydroxy 17beta-Estradiol exerts its effects primarily through interaction with estrogen receptors (ESR1 and ESR2). Upon binding to these receptors, it induces conformational changes that facilitate the translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements on DNA, regulating the transcription of target genes involved in various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Metabolic Features of Estradiol Derivatives

Compound Hydroxylation Position Primary Synthesis Pathway Key Enzymes/Organisms
17β-Estradiol (E2) None (parent compound) Endogenous synthesis in ovaries Aromatase, 17β-HSD
2-Hydroxyestradiol C2 Mammalian oxidative metabolism CYP1A1, CYP3A4
4-Hydroxyestradiol C4 Mammalian oxidative metabolism CYP1B1, CYP3A4
16α-Hydroxyestrone C16α Mammalian and microbial metabolism CYP3A4, Streptomyces olivaceus
6β-Hydroxyestradiol C6β Microbial biotransformation Penicillium chrysogenum

Key Insights :

  • Synthetic Pathways : Unlike 2- and 4-hydroxyestradiols (mammalian CYP450 products), 6β-hydroxyestradiol is predominantly microbial in origin, reflecting divergent evolutionary adaptations .
  • Metabolic Stability : Hydroxylation at C6β may enhance resistance to glucuronidation compared to E2, which is rapidly conjugated by UGT1A1 .

Table 2: Estrogen Receptor (ER) Affinity and Functional Effects

Compound ERα Activation ERβ Activation Biological Effects
17β-Estradiol Strong agonist Partial agonist Regulates reproduction, bone density, and neuroprotection
2-Hydroxyestradiol Weak agonist Antagonist Associated with carcinogenic potential due to redox cycling
4-Hydroxyestradiol Strong agonist Weak agonist Implicated in DNA damage and breast cancer progression
6β-Hydroxyestradiol Not reported Not reported Potential applications in probe synthesis (e.g., 6β-aminoestradiol conjugates)

Key Insights :

  • Receptor Selectivity: While E2 activates both ERα and ERβ, hydroxylation at C2 or C4 alters receptor specificity and downstream effects .
  • Biological Roles : 6β-hydroxyestradiol’s microbial origin suggests niche roles in environmental estrogen cycling, contrasting with mammalian metabolites linked to disease pathways .

Degradation and Environmental Impact

  • Degradation Rates: 17β-estradiol degrades 10–100× slower than testosterone in bacterial systems (e.g., Comamonas testosteroni), with hydroxylation patterns influencing persistence . While 6β-hydroxyestradiol’s stability is uncharacterized, microbial modification may enhance biodegradability compared to non-hydroxylated estrogens.
  • Environmental Concerns : Estradiol derivatives, including 6β-hydroxyestradiol, contribute to endocrine disruption in aquatic ecosystems, though their environmental half-lives vary by structure .

Q & A

Q. What in silico tools are recommended for predicting 6β-Hydroxy 17β-Estradiol’s pharmacokinetic properties in drug discovery?

  • Answer: Use SwissADME or pkCSM to estimate logP (4.64), aqueous solubility (0.03 mg/mL), and BBB permeability. Molecular docking (e.g., AutoDock Vina) can model ER binding interactions, guided by crystallographic data (PDB ID: 1A52) .

Data Contradiction Analysis

Q. How to address conflicting reports on 6β-Hydroxy 17β-Estradiol’s role in bone remodeling versus cancer risk?

  • Answer: Context-dependent ER activity explains dual roles. In bone, ERα activation promotes osteoblast differentiation, while in breast tissue, it drives proliferation. Use tissue-specific knockout models (e.g., ERαflox/flox mice) and compare outcomes across organ systems .

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